molecular formula C12H10Cl2N2O B1425734 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine CAS No. 774607-92-0

4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine

Cat. No. B1425734
M. Wt: 269.12 g/mol
InChI Key: VUJLQXPBGRCWDV-UHFFFAOYSA-N
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Description

4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine, also known as CCMMP or 4-chloro-6-chloromethyl-2-methyl-pyrimidine, is a nitrogen-containing heterocyclic compound. It is a versatile synthetic building block that has been used in a wide range of applications, such as drug design, organic synthesis, and biochemistry. In addition, CCMMP has been used as a reagent in the synthesis of various bioactive compounds.

Scientific Research Applications

Medicinal Chemistry

  • Application Summary : The compound “4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine” is mentioned in a patent titled "Substituted 1,1’-biphenyl compounds, analogues thereof, and methods using same" . The patent discusses the use of various substituted 1,1’-biphenyl compounds, including this one, in the development of new drugs .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the search results. However, the patent suggests that these compounds could have potential therapeutic applications .

However, it’s worth noting that compounds like this are often used as building blocks in the synthesis of more complex molecules. They can be used in a variety of scientific fields, including pharmaceutical research, materials science, and chemical biology. The specific applications would depend on the properties of the compound and how it interacts with other substances.

Synthesis of Biologically Active Quinoline and its Analogues

  • Application Summary : This compound could potentially be used in the synthesis of biologically and pharmaceutically active quinoline and its analogues . Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the search results. However, the review suggests that these compounds could have potential biological and pharmaceutical activities .

Synthesis of Antidepressant Molecules

  • Application Summary : This compound could potentially be used in the synthesis of antidepressant molecules via metal-catalyzed reactions . The review examines the important role that different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
  • Results or Outcomes : The specific results or outcomes obtained from the use of this compound are not detailed in the search results. However, the review suggests that these compounds could have potential therapeutic applications .

properties

IUPAC Name

4-chloro-6-(5-chloro-2-methoxyphenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O/c1-7-15-10(6-12(14)16-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUJLQXPBGRCWDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=C(C=CC(=C2)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine

Synthesis routes and methods

Procedure details

To a suspension of 6-(5-chloro-2-methoxy-phenyl)-2-methyl-3H-pyrimidin-4-one (520 mg, 2.1 mmol) in dichloromethane (20 ml) and 1,4-dioxane (20 ml) was added N,N-dimethylformamide (0.2 ml) followed by a solution of oxalyl chloride in dichloromethane (2 M, 4.2 ml). After stirring for 1 hour, the mixture was concentrated under vacuum. The residue was partitioned between ethyl acetate (100 ml) and saturated aqueous sodium bicarbonate solution (60 ml). The organic phase was dried over magnesium sulfate and concentrated under vacuum to give 4-chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine (530 mg, 94% yield) as a white powder. 1H NMR (DMSO-d6) δ 2.67 (s, 3H, CH3), 3.91 (s, 3H, CH3), 7.26 (d, 1H, J=9.2 Hz, Ar), 7.59 (dd, 1H, J=8.8 Hz, J=2.6 Hz, Ar), 7.95 (s, 1H, Ar), 7.96 (d, 1H, J=2.9 Hz, Ar).
Quantity
520 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.2 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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